Maltose-maleimide

描述

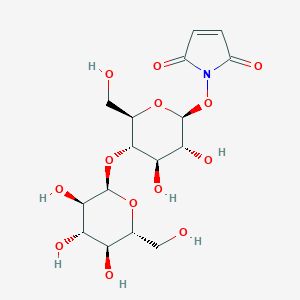

Structure

3D Structure

属性

CAS 编号 |

122018-89-7 |

|---|---|

分子式 |

C16H23NO13 |

分子量 |

437.35 g/mol |

IUPAC 名称 |

1-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypyrrole-2,5-dione |

InChI |

InChI=1S/C16H23NO13/c18-3-5-9(22)10(23)12(25)15(27-5)29-14-6(4-19)28-16(13(26)11(14)24)30-17-7(20)1-2-8(17)21/h1-2,5-6,9-16,18-19,22-26H,3-4H2/t5-,6-,9-,10+,11-,12-,13-,14-,15-,16+/m1/s1 |

InChI 键 |

DLQYHMAWCJLUJE-DLZQOPQVSA-N |

SMILES |

C1=CC(=O)N(C1=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

手性 SMILES |

C1=CC(=O)N(C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

规范 SMILES |

C1=CC(=O)N(C1=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

其他CAS编号 |

122018-89-7 |

同义词 |

maltose-maleimide |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Maltose-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and reaction mechanism of maltose-maleimide, a critical reagent in the development of targeted bioconjugates and antibody-drug conjugates (ADCs). This document details the chemical principles, experimental protocols, and quantitative data associated with the preparation and application of this important bioconjugation tool.

Introduction: The Role of this compound in Bioconjugation

Maltose, a disaccharide, serves as a targeting moiety for specific lectin receptors expressed on the surface of various cell types. When functionalized with a maleimide group, it becomes a powerful tool for the site-specific covalent modification of proteins, peptides, and other biomolecules containing free thiol groups, typically from cysteine residues. The maleimide group exhibits high reactivity and selectivity towards thiols under physiological conditions, forming a stable thioether bond. This targeted conjugation strategy is pivotal in the design of novel therapeutics, diagnostic agents, and research tools.

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the introduction of a primary amine functionality to the maltose molecule. This is typically achieved by reacting maltose with a bifunctional linker containing an amino group at one end and a group reactive towards the anomeric carbon of the sugar at the other. The resulting amino-functionalized maltose is then reacted with an N-hydroxysuccinimide (NHS) ester of a maleimide-containing carboxylic acid to yield the final this compound product.

Key Steps in the Synthesis

-

Formation of an Amino-Functionalized Maltose Precursor: This initial step involves the glycosylation of an amino-containing alcohol, such as 2-aminoethanol, with a protected maltose derivative. Alternatively, reductive amination of maltose with a large excess of a diamine can be employed.

-

Activation of Maleimide: A maleimide-containing carboxylic acid, such as 6-maleimidohexanoic acid, is activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl) carbodiimide (EDC).

-

Conjugation of Amino-Maltose and Activated Maleimide: The amino-functionalized maltose is reacted with the maleimide-NHS ester in a suitable buffer at a slightly alkaline pH to facilitate the nucleophilic attack of the primary amine on the activated ester, forming a stable amide bond.

Figure 1: General synthesis pathway for this compound.

Reaction Mechanism

Amide Bond Formation

The synthesis of this compound relies on the well-established chemistry of NHS esters with primary amines. The NHS ester is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with the amino group of the functionalized maltose. The reaction proceeds efficiently at a pH range of 8.0-8.5, where the primary amine is deprotonated and thus more nucleophilic.[1][2][3]

Thiol-Maleimide Michael Addition

The utility of this compound in bioconjugation stems from the specific and efficient reaction of the maleimide group with thiols (e.g., from cysteine residues in proteins). This reaction is a Michael addition, where the nucleophilic thiol attacks one of the carbon atoms of the maleimide double bond. The reaction is highly selective for thiols over other nucleophilic functional groups present in proteins, such as amines and hydroxyls, especially at a pH range of 6.5-7.5. At higher pH values, the maleimide ring can undergo hydrolysis, and the reaction with amines becomes more competitive.

Figure 2: Mechanism of Thiol-Maleimide conjugation.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound. These protocols are based on established chemical principles and analogous syntheses reported in the literature.

Synthesis of 2-(Maltosylamino)ethanol (Amino-Functionalized Maltose)

-

Materials: Maltose monohydrate, 2-aminoethanol, Sodium cyanoborohydride (NaBH₃CN), Phosphate buffer (0.1 M, pH 7.0).

-

Procedure:

-

Dissolve maltose monohydrate (1.0 g, 2.76 mmol) in 20 mL of 0.1 M phosphate buffer (pH 7.0).

-

Add a 20-fold molar excess of 2-aminoethanol (3.37 g, 55.2 mmol).

-

Stir the mixture at 50°C for 2 hours to facilitate the formation of the Schiff base.

-

Cool the reaction mixture to room temperature and add sodium cyanoborohydride (0.35 g, 5.52 mmol) in small portions.

-

Stir the reaction at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of isopropanol:water:ammonium hydroxide (7:2:1).

-

Upon completion, purify the product by size-exclusion chromatography (e.g., Sephadex G-10) using deionized water as the eluent.

-

Lyophilize the collected fractions containing the product to obtain a white solid.

-

Characterize the product by ¹H NMR and mass spectrometry.

-

Synthesis of 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (Maleimide-NHS)

-

Materials: 6-Maleimidohexanoic acid, N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Dissolve 6-maleimidohexanoic acid (0.5 g, 2.37 mmol) and NHS (0.33 g, 2.84 mmol) in 25 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (0.59 g, 2.84 mmol) in 10 mL of anhydrous DCM dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product as a white solid.

-

The product can be used in the next step without further purification, or it can be recrystallized from isopropanol.

-

Synthesis of this compound

-

Materials: 2-(Maltosylamino)ethanol, 6-Maleimidohexanoic acid N-hydroxysuccinimide ester, 0.1 M Sodium bicarbonate buffer (pH 8.3), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 2-(Maltosylamino)ethanol (0.1 g, 0.26 mmol) in 5 mL of 0.1 M sodium bicarbonate buffer (pH 8.3).

-

Dissolve 6-maleimidohexanoic acid N-hydroxysuccinimide ester (0.096 g, 0.31 mmol) in 1 mL of anhydrous DMF.

-

Add the Maleimide-NHS solution dropwise to the stirred solution of amino-maltose.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Purify the final product by preparative reverse-phase HPLC using a water/acetonitrile gradient.

-

Lyophilize the pure fractions to obtain this compound as a white, fluffy solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

Figure 3: General experimental workflow for this compound synthesis.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound and its precursor. The values are based on typical yields and purities achieved for similar carbohydrate functionalization and bioconjugation reactions.

| Parameter | Amino-Functionalized Maltose | Maleimide-NHS Ester | This compound |

| Typical Yield | 60 - 80% | 85 - 95% | 50 - 70% |

| Purity (by HPLC) | > 95% | > 98% | > 98% |

| ¹H NMR | Characteristic peaks for maltose and the amino-linker should be present. | Signals for the maleimide protons (~6.7 ppm) and NHS ester protons (~2.9 ppm) are key. | Combination of signals from maltose, the linker, and the maleimide moiety. |

| Mass Spectrometry | Observed m/z should correspond to the calculated molecular weight. | Observed m/z should correspond to the calculated molecular weight. | Observed m/z should correspond to the calculated molecular weight of the final product. |

Characterization

Detailed characterization is crucial to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent attachment of the maleimide linker to the maltose derivative. Specific proton signals for the maleimide group (typically around 6.7 ppm) are indicative of successful synthesis. 2D NMR techniques like COSY and HSQC can be used for detailed structural elucidation. The anomeric region of the ¹H-¹³C HSQC spectrum is particularly useful for confirming the integrity of the maltose structure.[1][4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight of the final product, providing definitive evidence of the successful conjugation.

-

High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC is used to assess the purity of the final compound.

Conclusion

The synthesis of this compound provides a robust platform for the targeted delivery of therapeutic and diagnostic agents. The well-defined synthesis pathway, coupled with the highly specific and efficient thiol-maleimide conjugation chemistry, allows for the precise construction of advanced bioconjugates. The detailed protocols and characterization methods outlined in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of targeted therapies.

References

An In-depth Technical Guide to the Bioconjugation Mechanism of Maltose-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioconjugation mechanism of maltose-maleimide with thiol-containing molecules. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this versatile bioconjugation strategy. The guide covers the core reaction mechanism, factors influencing reaction kinetics and stability, detailed experimental protocols, and the application of this chemistry in targeted drug delivery.

Core Mechanism: The Thiol-Maleimide Michael Addition

The bioconjugation of a this compound derivative to a biomolecule, such as a protein or peptide, fundamentally relies on the reaction between the maleimide group and a free sulfhydryl (thiol) group, typically from a cysteine residue. This reaction is a Michael addition, where the nucleophilic sulfur of the thiol attacks one of the carbon atoms of the maleimide's carbon-carbon double bond.[1] This process results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1]

The reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[2] In this range, the thiol exists in equilibrium with its more nucleophilic thiolate anion form, which readily reacts with the maleimide. Above pH 7.5, the reaction can become less specific, with potential for competing reactions with amines, such as the epsilon-amino group of lysine residues. However, the reaction with thiols is approximately 1,000 times faster than with amines at a neutral pH.[2]

Caption: Thiol-Maleimide Michael Addition Reaction.

Quantitative Data on Reaction Kinetics and Stability

The efficiency and stability of the this compound conjugation are influenced by several factors, including pH, temperature, and the specific N-substituent on the maleimide. The resulting thiosuccinimide linkage, while generally stable, can undergo side reactions such as hydrolysis and retro-Michael reaction.

Reaction Kinetics

The rate of the thiol-maleimide reaction is pH-dependent, with the optimal range being 6.5-7.5. The reaction is typically rapid, often reaching high conversion rates within a short period at room temperature.

| Parameter | Condition | Value | Reference |

| Reaction Time for Optimal Conjugation | cRGDfK peptide to maleimide-functionalized nanoparticles, maleimide:thiol ratio 2:1, 10 mM HEPES pH 7.0, room temperature | 30 minutes (84 ± 4% efficiency) | [2] |

| Reaction Time for Optimal Conjugation | 11A4 nanobody to maleimide-functionalized nanoparticles, maleimide:protein ratio 5:1, PBS pH 7.4, room temperature | 2 hours (58 ± 12% efficiency) | [2] |

| Pseudo-first order rate constant | Cy5 maleimide with single cysteine mutants of σ70 | Varies with cysteine accessibility | [3] |

Stability of the Thiosuccinimide Linkage

The stability of the thiosuccinimide bond is crucial for in vivo applications. The linkage can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, leading to deconjugation.[4] Hydrolysis of the succinimide ring can prevent this reversal and lead to a more stable product.[5]

| Condition | Half-life of Conversion/Degradation | Reference |

| N-ethylmaleimide (NEM)-4-mercaptophenylacetic acid (MPA) conjugate with glutathione | 20 to 80 hours | [6] |

| N-phenyl maleimide (NPM)-MPA conjugate with glutathione | 3.1 to 18 hours | [7] |

| N-aminoethyl maleimide (NAEM)-MPA conjugate with glutathione | 3.1 to 18 hours | [7] |

| N-acetyl-L-cysteine (NAC)-N-substituted maleimide conjugates with glutathione | 3.6 to 258 hours | [7] |

| Hydrolyzed SATEs (ring-opened) | > 2 years | [5][8] |

Experimental Protocols

This section provides a detailed methodology for the conjugation of a this compound derivative to a cysteine-containing peptide or protein.

Materials and Reagents

-

This compound

-

Thiol-containing protein/peptide

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 10-100 mM Tris or HEPES buffer, pH 7.0-7.5.[6] All buffers should be degassed to prevent thiol oxidation.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[6]

-

Quenching Reagent: L-cysteine or β-mercaptoethanol.

-

Anhydrous DMSO or DMF for dissolving this compound.[9]

-

Purification System: Size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.[3]

Experimental Workflow

Caption: Experimental Workflow for this compound Bioconjugation.

Step-by-Step Procedure

-

Preparation of Thiol-Containing Molecule:

-

Dissolve the protein or peptide in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[9]

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[6][9] If using DTT, it must be removed by dialysis or desalting column before adding the maleimide reagent.[3]

-

-

Preparation of this compound Solution:

-

Allow the this compound reagent to warm to room temperature.

-

Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[6]

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Add a quenching reagent like L-cysteine to a final concentration of 1-10 mM to react with any excess this compound.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a PD-10 or Zeba™ Spin desalting column), dialysis, or HPLC.[3]

-

-

Characterization and Storage:

-

Confirm the successful conjugation and purity of the product using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

-

Determine the degree of labeling by quantifying the remaining free thiols using Ellman's reagent or by mass spectrometry.[9]

-

For long-term storage, the purified conjugate can be stored at -20°C or -80°C, potentially with the addition of cryoprotectants like glycerol.[3]

-

Application in Targeted Drug Delivery: A Signaling Pathway Perspective

The maltose moiety of a this compound conjugate can be exploited for targeted drug delivery, particularly in the context of cancer therapy. Many cancer cells overexpress glucose transporters (GLUTs), such as GLUT1, to meet their high energy demands.[2][10] A this compound conjugate, carrying a cytotoxic drug, can be recognized by these transporters, leading to its preferential uptake by cancer cells.

Caption: Maltose-Mediated Targeting of Cancer Cells.

This targeted approach aims to increase the therapeutic index of cytotoxic drugs by concentrating them at the tumor site while minimizing exposure to healthy tissues. The stability of the thiosuccinimide linkage is paramount in this application to ensure the drug remains attached to the maltose targeting moiety until it reaches the target cell.

Conclusion

The bioconjugation of this compound to thiol-containing molecules is a robust and highly specific method for creating well-defined bioconjugates. A thorough understanding of the underlying Michael addition chemistry, the factors influencing reaction kinetics and product stability, and the nuances of the experimental protocol is essential for its successful implementation. The ability to use the maltose component for targeted delivery to cells overexpressing glucose transporters highlights the potential of this methodology in the development of next-generation therapeutics and research tools. By carefully controlling the reaction conditions and considering the stability of the resulting linkage, researchers can effectively leverage this compound chemistry for a wide range of applications in drug development and biomedical research.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. kinampark.com [kinampark.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. prolynxinc.com [prolynxinc.com]

- 9. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

- 10. Targeting Glucose Transporters for Breast Cancer Therapy: The Effect of Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Maltose-Maleimide: A Technical Guide for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Maltose-maleimide, a heterobifunctional crosslinker used in bioconjugation and drug delivery applications. This document details its chemical properties, provides a comprehensive protocol for its use in conjugating to thiol-containing molecules, and outlines a workflow for the characterization of the resulting conjugates.

Core Properties of this compound

This compound is a chemical tool that combines the features of a carbohydrate (maltose) and a highly selective reactive group (maleimide). The maltose moiety can improve the hydrophilicity and biocompatibility of the molecule it is conjugated to, while the maleimide group allows for specific and efficient covalent bond formation with free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 122018-89-7 | [1] |

| Molecular Formula | C₁₆H₂₃NO₁₃ | [1] |

| Molecular Weight | 437.35 g/mol | [1] |

Experimental Protocol: Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a general methodology for the conjugation of this compound to a protein containing accessible cysteine residues. The protocol is based on established methods for maleimide-thiol chemistry and should be optimized for the specific protein and application.[2][3][4][5]

Materials

-

Protein with at least one free cysteine residue

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed[3][5]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)[3]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system: Gel filtration column (e.g., Sephadex G-25), HPLC, or FPLC[3][6]

-

Inert gas (e.g., nitrogen or argon)

Procedure

-

Preparation of the Protein Solution:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[3][5]

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature under an inert gas atmosphere.[5]

-

-

Preparation of the this compound Solution:

-

Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution of about 10 mM.[6]

-

-

Conjugation Reaction:

-

Purification of the Conjugate:

-

Characterization of the Conjugate:

-

The degree of labeling (the average number of this compound molecules per protein) can be determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the unconjugated and conjugated protein.[8]

-

-

Storage of the Conjugate:

-

For short-term storage, keep the purified conjugate at 2-8°C in the dark for up to one week.[6][7]

-

For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C, or add a stabilizer like bovine serum albumin (BSA) at 5-10 mg/mL and 0.01-0.03% sodium azide and store at -20°C for up to a year.[6][7]

-

Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound.

References

- 1. This compound | C16H23NO13 | CID 129568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. bioacts.com [bioacts.com]

- 8. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Principles of Site-Specific Protein Modification Leveraging Maltose Binding Protein and Maleimide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered protein conjugates for therapeutic and diagnostic applications. While the user's query specified "Maltose-maleimide," this particular reagent is not a commonly documented tool in protein chemistry. However, the underlying concepts of utilizing maltose recognition and maleimide reactivity for targeted protein modification are highly relevant and can be effectively combined. This technical guide elucidates the principles of achieving site-specific protein modification by leveraging the high affinity of Maltose Binding Protein (MBP) for maltose, in conjunction with the well-established cysteine-specific reactivity of maleimides. This powerful strategy allows for the precise labeling of proteins at engineered cysteine residues within an MBP fusion protein context.

Maltose Binding Protein (MBP) is a widely used fusion tag that enhances the solubility and facilitates the purification of recombinant proteins.[1][2] Its specific interaction with maltose and amylose resin is a key feature for affinity purification.[3][4] Maleimides, on the other hand, are chemical reagents that exhibit high selectivity for the thiol group of cysteine residues, forming stable covalent bonds under mild conditions.[5] By combining these two elements, researchers can express a protein of interest as a fusion with MBP containing a strategically placed cysteine residue. This allows for the site-specific attachment of a maleimide-functionalized molecule, such as a drug, a fluorescent dye, or a crosslinker.

This guide will provide an in-depth overview of the chemical principles, experimental protocols, and data presentation for this powerful bioconjugation strategy.

Core Principles: A Two-Pronged Approach to Specificity

The specificity of this protein modification strategy relies on two independent but complementary principles:

-

Biological Recognition: The high affinity and specificity of Maltose Binding Protein for its ligand, maltose, allows for the efficient purification and immobilization of the MBP-fusion protein. This interaction is central to isolating the target protein before the chemical modification step.

-

Chemoselective Ligation: The maleimide functional group reacts specifically with the sulfhydryl (thiol) group of cysteine residues via a Michael addition reaction.[5] This reaction is highly efficient and proceeds under physiological conditions (pH 6.5-7.5), minimizing off-target reactions with other amino acid side chains.[6]

By genetically engineering a cysteine residue at a specific location within the MBP fusion protein, the maleimide reaction can be directed to that single site, resulting in a homogeneously modified protein population.

Data Presentation: Quantitative Parameters in Maleimide-Based Bioconjugation

The success of a site-specific modification experiment is determined by several quantitative parameters. The following tables summarize key data points that should be considered and optimized.

| Parameter | Typical Range | Measurement Method | Significance |

| Labeling Efficiency | > 90% | Mass Spectrometry (MS), SDS-PAGE with fluorescent maleimide | Indicates the percentage of the target protein that has been successfully modified. |

| Site-Specificity | > 95% | Peptide Mapping (LC-MS/MS) | Confirms that the modification has occurred at the intended cysteine residue. |

| Conjugate Stability | Half-life > 7 days in serum | HPLC, MS | Measures the stability of the maleimide-protein bond under physiological conditions. The thioether bond is generally stable, but can undergo retro-Michael reaction. |

| Protein Recovery | > 80% | UV-Vis Spectroscopy (A280), BCA Assay | Quantifies the amount of purified, modified protein obtained after the entire process. |

Table 1: Key Quantitative Parameters for Maleimide-Based Protein Modification.

| Reagent | Molar Excess (Reagent:Protein) | Reaction Time | Temperature (°C) |

| Maleimide-functionalized payload | 10-20 fold | 1-4 hours | 20-25 (Room Temperature) |

| Reducing Agent (e.g., TCEP) | 10-50 fold | 30 minutes | 20-25 (Room Temperature) |

Table 2: Typical Reaction Conditions for Maleimide Conjugation to a Cysteine-Containing Protein.

Experimental Protocols

Expression and Purification of MBP-Fusion Protein with an Engineered Cysteine

This protocol outlines the expression of an MBP-fusion protein containing a unique cysteine residue for site-specific modification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the MBP-fusion gene with a C-terminal His-tag and an engineered cysteine residue.

-

Luria-Bertani (LB) medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Amylose Resin

-

Column Buffer: 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4

-

Elution Buffer (Amylose): Column Buffer with 10 mM maltose

Procedure:

-

Transform the expression vector into the E. coli expression strain.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger culture with the overnight culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in Lysis Buffer and lyse by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer.

-

Elute the MBP-fusion protein with Elution Buffer.

-

Alternatively, for amylose affinity purification, apply the clarified lysate to a pre-equilibrated amylose resin column.

-

Wash the column with Column Buffer.

-

Elute the MBP-fusion protein with Elution Buffer (Amylose).

-

Perform buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.2).

-

Confirm the purity and identity of the protein by SDS-PAGE and Western blot.

Site-Specific Modification with a Maleimide Reagent

This protocol describes the labeling of the purified MBP-fusion protein at the engineered cysteine residue.

Materials:

-

Purified MBP-fusion protein in a suitable buffer (e.g., PBS, pH 7.2)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 mM)

-

Maleimide-functionalized molecule (e.g., fluorescent dye, drug) dissolved in a compatible solvent (e.g., DMSO)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

To the purified MBP-fusion protein solution, add TCEP to a final concentration of 1-5 mM to reduce any disulfide bonds and ensure the target cysteine is in its free thiol form.

-

Incubate for 30 minutes at room temperature.

-

Add the maleimide-functionalized molecule to the protein solution at a 10-20 fold molar excess.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light if the maleimide reagent is light-sensitive.

-

Quench the reaction by adding a quenching reagent to a final concentration of ~10 mM to react with any excess maleimide.

-

Incubate for 15 minutes at room temperature.

-

Purify the modified protein from excess reagents and byproducts using size-exclusion chromatography or dialysis.

-

Characterize the final conjugate by SDS-PAGE, mass spectrometry, and functional assays as required.

Mandatory Visualizations

Caption: Experimental workflow for site-specific modification of an MBP-fusion protein.

Caption: Thiol-maleimide Michael addition reaction for protein conjugation.

Conclusion

The strategic combination of Maltose Binding Protein fusion technology with maleimide-based bioconjugation offers a robust and reliable method for achieving site-specific protein modification. This approach provides a high degree of control over the location and stoichiometry of conjugation, leading to the production of homogeneous and well-defined protein conjugates. For researchers and drug development professionals, mastering this technique is essential for advancing the development of next-generation protein therapeutics, diagnostics, and research tools. By carefully optimizing the experimental parameters and thoroughly characterizing the final product, this methodology can be a powerful asset in the field of protein engineering.

References

- 1. Maltose-binding protein - Wikipedia [en.wikipedia.org]

- 2. The Role of Maltose Binding Protein in Improving Protein Expression Systems – Bioace online [ibioace.com]

- 3. Purification of Proteins Fused to Maltose-Binding Protein | Springer Nature Experiments [experiments.springernature.com]

- 4. Purification of Proteins Fused to Maltose-Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Solubility characteristics of Maltose-maleimide in aqueous buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of maltose-maleimide in aqueous buffers. This compound is a valuable bioconjugation reagent that combines the thiol-reactive functionality of the maleimide group with the solubility-enhancing properties of the maltose moiety. Understanding its behavior in aqueous environments is critical for the successful design and execution of bioconjugation strategies in drug development, diagnostics, and various research applications.

While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes information from related compounds and general principles of maleimide chemistry and carbohydrate solubility to provide a robust framework for its use.

Core Concepts: Maltose and Maleimide Functionality

Maltose: A disaccharide composed of two α-glucose units, maltose is highly soluble in water due to its numerous hydroxyl groups, which readily form hydrogen bonds with water molecules. Incorporating maltose into a molecule significantly enhances its hydrophilicity and aqueous solubility. In the context of bioconjugation, this property is particularly advantageous for improving the solubility of the resulting conjugate, which can be critical for in vivo applications. The presence of maltose units on a polymer backbone has been shown to lead to solubility under physiological conditions.[1]

Maleimide: The maleimide group is a highly selective reagent for covalent bond formation with sulfhydryl (thiol) groups, most notably those found in cysteine residues of proteins and peptides. This thiol-Michael addition reaction is efficient and proceeds under mild, physiologically compatible conditions, typically at a pH range of 6.5-7.5. However, maleimides themselves, particularly when attached to hydrophobic moieties, can exhibit poor aqueous solubility.[2]

Solubility Characteristics of this compound in Aqueous Buffers

The covalent attachment of maltose to the maleimide functional group is a strategic design to counteract the inherent hydrophobicity of many maleimide-containing reagents. The resulting this compound is expected to have significantly improved aqueous solubility compared to its non-maltylated counterparts.

While precise solubility limits are dependent on the specific linker chemistry between the maltose and maleimide, the following general characteristics can be expected:

-

High Aqueous Solubility: Due to the presence of the highly hydrophilic maltose component, this compound is anticipated to be readily soluble in a variety of common aqueous buffers.

-

Buffer Composition: Solubility is expected to be favorable in standard buffers used for bioconjugation, such as phosphate-buffered saline (PBS), Tris-based buffers, and HEPES.[2][3] It is crucial to use buffers that do not contain competing thiol reagents.[3]

-

pH Influence: The solubility of this compound itself is not expected to be significantly pH-dependent within the typical working range for bioconjugation (pH 6.5-8.0). However, the stability of the maleimide ring is pH-sensitive. At higher pH values, the maleimide group is more susceptible to hydrolysis, which can impact its reactivity with thiols.[4][5]

-

Temperature Effects: While no specific data is available for this compound, for many solutes, solubility increases with temperature. However, for bioconjugation reactions, temperature is typically maintained at room temperature or 4°C to ensure the stability of the biomolecules involved.

Quantitative Solubility Data (Hypothetical)

| Buffer System | pH | Temperature (°C) | Expected Solubility |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | High |

| Tris-HCl | 7.5 | 25 | High |

| HEPES | 7.0 | 25 | High |

| Acetate Buffer | 5.0 | 25 | High |

| Borate Buffer | 8.5 | 25 | High (with potential for increased hydrolysis) |

Note: It is strongly recommended to experimentally determine the solubility of this compound for specific applications and buffer systems.

Experimental Protocols

Protocol for Determining the Aqueous Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a given aqueous buffer.

Caption: Experimental workflow for determining the solubility of this compound.

General Protocol for Bioconjugation of this compound to a Thiol-Containing Protein

This protocol provides a standard procedure for the conjugation of this compound to a protein via cysteine residues.

Caption: General workflow for protein bioconjugation with this compound.

Stability Considerations

The stability of the maleimide moiety and the resulting thioether bond is crucial for the integrity of the bioconjugate.

-

Hydrolysis of the Maleimide Ring: In aqueous solutions, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid. This hydrolysis is accelerated at higher pH values. Therefore, it is advisable to prepare stock solutions of this compound in anhydrous solvents like DMSO or DMF if long-term storage is required, and to prepare aqueous solutions fresh before use.[2] The maleimide group is more stable at a pH at or slightly below 7.[6]

-

Stability of the Thioether Bond: The thioether bond formed between the maleimide and a thiol is generally stable. However, it can undergo a retro-Michael reaction, particularly in the presence of other thiols. The stability of this linkage can be enhanced by hydrolysis of the succinimide ring in the conjugate, which is favored at a pH of around 8.0.[4][5]

Signaling Pathways and Logical Relationships

This compound is primarily a tool for bioconjugation and does not inherently participate in a specific signaling pathway. Its utility lies in its ability to attach a maltose group to a target molecule, which can then be used in various applications. The logical relationship of its use is outlined in the bioconjugation workflow.

The following diagram illustrates the logical relationship in a typical antibody-drug conjugate (ADC) application where a this compound linker could be employed to improve solubility.

Caption: Logical relationship of this compound in an ADC construct.

Conclusion

This compound is a promising bioconjugation reagent designed to overcome the solubility challenges often encountered with traditional maleimide linkers. The inherent hydrophilicity of the maltose moiety is expected to confer excellent aqueous solubility, facilitating its use in a wide range of biological buffers. While specific quantitative data remains to be extensively published, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their applications. As with any reagent, empirical determination of solubility and optimization of reaction conditions for specific target molecules are recommended for achieving the best results.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. lumiprobe.com [lumiprobe.com]

- 3. bioacts.com [bioacts.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

A Technical Guide to Maleimide Crosslinkers: Principles and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Maleimide-based crosslinkers are indispensable tools in modern biochemical research and pharmaceutical development, enabling the precise and stable covalent linkage of molecules. Their high specificity for sulfhydryl groups makes them particularly valuable for protein conjugation, fluorescent labeling, and the synthesis of complex biomolecular structures like antibody-drug conjugates (ADCs). This guide provides an in-depth overview of the fundamental principles, reaction conditions, and key experimental protocols for the effective use of maleimide crosslinkers.

The Core Chemistry: Selective Thiol Conjugation

The utility of maleimide crosslinkers is rooted in their highly efficient and selective reaction with sulfhydryl (thiol) groups (-SH), which are found in the side chains of cysteine residues in proteins.[1][2] The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks one of the carbon atoms of the maleimide's carbon-carbon double bond.[3] This forms a stable, covalent thioether bond, securely linking the maleimide-containing molecule to the target protein or peptide.[4][]

This reaction is renowned for its high chemoselectivity within a specific pH range, proceeding rapidly under mild, physiological conditions without the need for a catalyst.[3]

Figure 1. The Michael addition reaction of a maleimide with a thiol.

Reaction Specificity and Potential Side Reactions

While the maleimide-thiol reaction is highly selective, its efficiency and specificity are critically dependent on reaction conditions, primarily pH.

-

Optimal pH for Thiol Selectivity: The reaction is most specific for sulfhydryl groups within a pH range of 6.5 to 7.5.[2][3][4][6] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than its reaction with amines.[6]

-

Reaction with Amines: Above pH 7.5, the reactivity of maleimides towards primary amines (e.g., the side chain of lysine) increases significantly.[6][7] At pH values greater than 8.5, the reaction with amines becomes a major competing pathway, compromising the specificity of the conjugation.[4]

-

Hydrolysis of the Maleimide Ring: The maleimide group is susceptible to hydrolysis, where the ring is opened to form an unreactive maleamic acid.[4][6] This hydrolysis rate increases with pH.[6][8] Therefore, aqueous solutions of maleimide reagents should be prepared immediately before use to minimize inactivation.[6]

-

Instability of the Thioether Adduct: The resulting thiosuccinimide product can be unstable under certain conditions, potentially leading to a retro-Michael reaction.[3] This reversal can lead to the transfer of the maleimide-linked payload to other thiol-containing molecules, a phenomenon known as payload migration, which is a significant concern in the development of ADCs.[3][6] Hydrolyzing the thiosuccinimide ring after conjugation can help form a stable product and prevent this reversal.[6]

Figure 2. Factors influencing the specificity of maleimide reactions.

Quantitative Data and Reaction Parameters

For successful and reproducible bioconjugation, it is crucial to control key reaction parameters. The following tables summarize the optimal conditions and stability considerations for maleimide-thiol reactions.

| Parameter | Recommended Range/Condition | Rationale and Key Considerations |

| pH | 6.5 - 7.5 | Maximizes selectivity for thiols over amines and minimizes hydrolysis of the maleimide ring.[3][4][6] |

| Temperature | 4°C to Room Temperature (20-25°C) | Reactions can proceed at room temperature for 2 hours or overnight at 4°C.[1][9] Lower temperatures can help maintain protein stability. |

| Buffer Composition | Phosphate (PBS), HEPES, Tris | Buffers should be free of extraneous thiols (e.g., DTT, β-mercaptoethanol) and primary amines if specificity is critical.[6][9][10] Buffers should be degassed to prevent oxidation of free thiols.[1][9] |

| Molar Ratio | 10-20 fold molar excess of maleimide reagent to protein | This ensures efficient labeling, but the optimal ratio should be determined empirically for each specific protein and application.[9][11] |

| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Often used to reduce disulfide bonds to free up cysteine thiols for conjugation.[1][9][10] Unlike DTT, excess TCEP does not need to be removed prior to the maleimide reaction.[9][10] |

Table 1. Optimal Reaction Conditions for Maleimide-Thiol Conjugation.

| Factor | Effect on Stability | Mitigation Strategy |

| High pH (>8.0) | Increases rate of thiosuccinimide ring hydrolysis and potential for retro-Michael reaction.[3] | Perform conjugation at pH 7.0-7.5. After conjugation, consider a step to hydrolyze the succinimide ring under controlled basic conditions to form a stable, irreversible product.[6] |

| Presence of other thiols | Can lead to payload exchange via the retro-Michael reaction, where the maleimide-linked molecule is transferred from the target protein to another thiol.[3] | Ensure purification of the conjugate to remove unreacted thiols. Quench the reaction with a low molecular weight thiol. |

| N-terminal Cysteine | Conjugation to an N-terminal cysteine can lead to an intramolecular rearrangement, converting the succinimidyl thioether to a more stable six-membered thiazine structure.[12][13] | Be aware of this potential rearrangement when designing conjugates with N-terminal cysteines. The rate is pH-dependent.[12] |

Table 2. Factors Affecting the Stability of the Maleimide-Thiol Adduct.

Experimental Protocol: General Procedure for Protein-Maleimide Conjugation

This protocol provides a general workflow for conjugating a maleimide-containing molecule (e.g., a fluorescent dye or drug-linker) to a protein.

Figure 3. Standard workflow for protein conjugation using maleimide crosslinkers.

Detailed Methodologies:

-

Protein Preparation :

-

Dissolve the protein to a concentration of 1-10 mg/mL in a suitable degassed buffer, such as 10-100 mM phosphate, Tris, or HEPES at pH 7.0-7.5.[1][9][10] Buffers must not contain thiols.[1][9] Degassing (e.g., by vacuum or bubbling with argon/nitrogen) is critical to prevent the oxidation of sulfhydryl groups to non-reactive disulfides.[1][9]

-

-

Reduction of Disulfide Bonds (Optional) :

-

If the target cysteine residues are involved in disulfide bonds, they must be reduced.[1][9] Add a 10- to 100-fold molar excess of TCEP to the protein solution.[1][9]

-

Incubate at room temperature for 20-30 minutes.[1][9] If DTT is used, it must be removed by dialysis or desalting column before adding the maleimide reagent.[9]

-

-

Conjugation Reaction :

-

Prepare a 10 mM stock solution of the maleimide reagent in an anhydrous organic solvent like DMSO or DMF.[1][9]

-

While gently stirring, add the maleimide stock solution to the protein solution to achieve a final molar ratio of 10-20:1 (reagent:protein).[9][11] This ratio should be optimized for each specific system.

-

Flush the reaction vial with an inert gas (argon or nitrogen), seal it, and protect it from light.[1][9]

-

Incubate for 2 hours at room temperature or overnight at 4-8°C.[1][9][11]

-

-

Purification :

-

Characterization - Degree of Labeling (DOL) :

-

The DOL, or the average number of maleimide molecules conjugated per protein, can be determined using UV-Vis spectrophotometry.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the attached molecule (e.g., a dye).

-

The protein concentration is calculated using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.[9]

-

The corrected A280 is calculated as: A₂₈₀_corr = A₂₈₀ - (A_max × CF), where CF is the correction factor for the specific label at 280 nm.[9]

-

The DOL is then calculated as: DOL = (A_max × Protein Molar Mass) / (Protein Concentration × ε_label), where ε_label is the molar extinction coefficient of the labeling reagent at its λ_max.

-

Conclusion

Maleimide crosslinkers are powerful reagents for the site-specific modification of proteins and other biomolecules. A thorough understanding of their reaction chemistry, including the critical influence of pH on specificity and stability, is paramount for successful application. By carefully controlling reaction conditions and following robust protocols for conjugation, purification, and characterization, researchers can effectively leverage maleimide chemistry to advance their work in basic science, diagnostics, and therapeutic development.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Chemical Reactivity of Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. tocris.com [tocris.com]

- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]

- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

The Thiol-Maleimide Reaction: A "Click Chemistry" Approach for Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiol-maleimide reaction has emerged as a cornerstone of bioconjugation, prized for its efficiency, selectivity, and mild reaction conditions.[1][] This Michael addition reaction, considered a member of the "click chemistry" family, facilitates the covalent linkage of biomolecules, proving indispensable in fields ranging from proteomics and diagnostics to the development of targeted therapeutics like antibody-drug conjugates (ADCs).[] This technical guide provides a comprehensive overview of the thiol-maleimide reaction, including its mechanism, kinetics, and practical applications, with a focus on quantitative data and detailed experimental protocols.

The Chemistry of Thiol-Maleimide Conjugation

The thiol-maleimide reaction involves the nucleophilic addition of a thiol group (typically from a cysteine residue in a protein or peptide) to the electron-deficient double bond of a maleimide ring.[3] This reaction forms a stable thiosuccinimide linkage.[3] The high reactivity of the maleimide is driven by the ring strain and the cis-conformation of its carbonyl groups.[4]

Key Characteristics of the Thiol-Maleimide Reaction:

-

High Selectivity: The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4]

-

Rapid Kinetics: The reaction proceeds quickly under physiological conditions, often reaching high yields in a short amount of time.[4]

-

Mild Conditions: The ability to perform the reaction in aqueous buffers at or near neutral pH and ambient temperature is crucial for maintaining the structural and functional integrity of sensitive biomolecules.[3]

-

"Click Chemistry" Attributes: The thiol-maleimide reaction aligns with the principles of click chemistry due to its high yield, modularity, stereospecificity, and the generation of inoffensive byproducts.[5]

Reaction Kinetics and Influencing Factors

The rate of the thiol-maleimide reaction is significantly influenced by several factors, most notably pH. The reactive species is the thiolate anion (RS-), and its concentration is dependent on the pKa of the thiol and the pH of the reaction medium, as described by the Henderson-Hasselbalch equation.[6]

| pH | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| 6.0 | ~10² - 10³ | [7] |

| 7.0 | ~10³ - 10⁴ | [4][7] |

| 8.0 | >10⁴ | [7] |

| > 8.5 | Reaction with amines becomes significant | [4] |

Table 1: Influence of pH on the Second-Order Rate Constant of the Thiol-Maleimide Reaction. The rate constants are approximate values and can vary depending on the specific thiol and maleimide derivatives, as well as buffer conditions.

Other Factors Influencing Reaction Kinetics:

-

Buffer Composition: While common buffers like PBS, Tris, and HEPES are suitable, their concentration and the nature of the conjugate base can influence the reaction rate.[6][8]

-

Thiol pKa: A lower pKa of the thiol leads to a higher concentration of the reactive thiolate anion at a given pH, thus increasing the reaction rate.[6]

-

Maleimide Substituents: Electron-withdrawing groups on the nitrogen atom of the maleimide can increase its electrophilicity and reaction rate.[4]

Stability of the Thiosuccinimide Linkage

While the thiosuccinimide bond is generally considered stable, it can be susceptible to two primary degradation pathways: retro-Michael reaction and hydrolysis of the succinimide ring.

The retro-Michael reaction is a reversal of the initial conjugation, leading to the dissociation of the thiol from the maleimide. This can be particularly problematic in environments with high concentrations of other thiols, such as glutathione (GSH) in the cytoplasm and blood plasma, leading to thiol exchange and potential off-target effects of conjugated payloads.[9]

| Conjugate | Competing Thiol (Concentration) | Half-life (t½) | Reference |

| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid | Glutathione (GSH) | 3.1 - 18 hours | [10] |

| NEM - N-acetyl-L-cysteine | Glutathione (GSH) | 3.6 - 258 hours | [10] |

| N-alkyl thiosuccinimide | Mouse serum | ~27 hours | [11] |

| N-aryl thiosuccinimide | Mouse serum | ~1.5 hours | [11] |

Table 2: Stability of Thiol-Maleimide Adducts in the Presence of Competing Thiols. The stability is highly dependent on the structure of both the original thiol and the maleimide derivative.

Hydrolysis of the succinimide ring can also occur, particularly at higher pH.[4] Ring-opening leads to a stable succinamic acid thioether that is no longer susceptible to the retro-Michael reaction.[4] While hydrolysis of the unreacted maleimide renders it unreactive towards thiols, post-conjugation hydrolysis can be a strategy to stabilize the linkage.[4]

Side Reactions

A notable side reaction is the thiazine rearrangement , which can occur when the maleimide conjugation takes place at an unprotected N-terminal cysteine.[3] This involves an intramolecular nucleophilic attack of the N-terminal amine on a carbonyl group of the succinimide ring, leading to a six-membered thiazine structure.[3] This rearrangement is more pronounced at neutral to basic pH and can be prevented by performing the conjugation at a more acidic pH or by acetylating the N-terminal amine.[4]

Experimental Protocols

General Protocol for Protein Labeling with a Maleimide Dye

This protocol provides a general guideline for the conjugation of a thiol-reactive maleimide dye to a protein containing cysteine residues.

Materials:

-

Protein to be labeled (1-10 mg/mL)

-

Degassed conjugation buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)[8][12]

-

Maleimide-functionalized dye (10 mM stock solution in anhydrous DMSO or DMF)[12]

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction[12]

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or ultrafiltration device for purification[13][14][15]

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[12]

-

(Optional) If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature under an inert gas atmosphere.

-

-

Dye Preparation:

-

Allow the vial of maleimide dye to warm to room temperature.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.

-

-

Conjugation Reaction:

-

Add the maleimide dye stock solution to the protein solution to achieve a 10-20 fold molar excess of dye to protein.[8]

-

Gently mix the reaction solution.

-

Flush the reaction vial with an inert gas, seal it, and protect it from light.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Separate the protein-dye conjugate from the unreacted dye using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25).[13] The first colored band to elute will be the conjugate.

-

Alternatively, for smaller scale reactions, use an ultrafiltration device with an appropriate molecular weight cutoff (MWCO) to remove the free dye.[13]

-

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the dye.[8] A correction factor must be applied to the A280 reading to account for the dye's absorbance at that wavelength.[8]

-

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the key steps for creating an ADC by conjugating a maleimide-functionalized drug to an antibody.

Materials:

-

Antibody (e.g., IgG)

-

Reduction buffer (e.g., PBS with EDTA)

-

Reducing agent (e.g., DTT or TCEP)

-

Maleimide-functionalized drug-linker

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., SEC-HPLC)

Procedure:

-

Antibody Reduction:

-

Dissolve the antibody in the reduction buffer.

-

Add the reducing agent (e.g., DTT) to selectively reduce the interchain disulfide bonds. The molar equivalence of the reducing agent will determine the number of available thiol groups.

-

Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Remove the excess reducing agent using a desalting column.

-

-

Conjugation:

-

Adjust the pH of the reduced antibody solution to 7.0-7.5.

-

Add the maleimide-functionalized drug-linker to the antibody solution. The molar ratio of the drug-linker to the antibody will influence the final drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture, typically at 4°C or room temperature, for 1-2 hours.

-

-

Quenching:

-

Add a quenching reagent, such as N-acetylcysteine, to react with any remaining unreacted maleimide groups.

-

-

Purification:

-

Characterization:

Visualizing Key Processes

To better understand the chemical transformations and experimental procedures, the following diagrams illustrate the core concepts.

Caption: The thiol-maleimide reaction proceeds via a Michael addition.

Caption: Hydrolysis and thiazine rearrangement are potential side reactions.

References

- 1. broadpharm.com [broadpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of the Maleimide Functional Group

For Researchers, Scientists, and Drug Development Professionals

The maleimide functional group, a five-membered ring containing an imide, is a cornerstone in the field of bioconjugation and materials science.[1] Its unique reactivity and relatively compact size make it an invaluable tool for selectively modifying proteins, peptides, and other biomolecules, particularly at cysteine residues.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of the maleimide functional group, with a focus on its application in research and drug development.

Core Physicochemical Properties

Maleimides are characterized by a reactive carbon-carbon double bond within the heterocyclic ring, which is highly susceptible to nucleophilic attack.[1] This reactivity is the basis for its widespread use in bioconjugation.

| Property | Value/Description | References |

| Molecular Formula | C4H3NO2 | [4] |

| Molar Mass | 97.07 g/mol | [4] |

| Melting Point | 91 to 93 °C | [4] |

| pKa | ~10 | [4] |

| Solubility | Generally good solubility in organic solvents like DMSO and DMF. Aqueous solubility varies depending on the substituent. | [2][5] |

Chemical Reactivity and Stability

The utility of the maleimide group is defined by its reaction chemistry, primarily the Michael addition reaction with thiols, and its stability under various conditions.

Thiol-Maleimide Michael Addition

The reaction between a maleimide and a thiol (sulfhydryl) group from a cysteine residue is the most common application of maleimide chemistry in bioconjugation.[5] This reaction proceeds via a Michael addition, where the thiolate anion acts as a nucleophile and attacks one of the carbons of the double bond, resulting in a stable thioether bond.[5][6]

This reaction is highly efficient and selective for thiols within a specific pH range.[5] At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[5] The optimal pH range for this reaction is 6.5-7.5.[5][7] Below this range, the concentration of the reactive thiolate anion is low, and above this range, the maleimide becomes more susceptible to hydrolysis and reaction with amines.[5][7]

Hydrolysis and Stability

A critical consideration when working with maleimides is their susceptibility to hydrolysis, which leads to the opening of the maleimide ring to form a non-reactive maleamic acid derivative.[5][8] This hydrolysis is pH-dependent, with the rate increasing at higher pH values.[5][9] Therefore, aqueous solutions of maleimide-containing reagents should be prepared immediately before use and stored at a neutral or slightly acidic pH if temporary storage is necessary.[5]

The thioether adduct formed after reaction with a thiol is generally stable.[5] However, it can undergo a retro-Michael reaction, leading to cleavage of the thioether bond, especially in the presence of other thiols.[10][11] This reversibility can be a concern for the stability of bioconjugates in the reducing environment of the cell.[10] Strategies to mitigate this include the use of self-hydrolyzing maleimides that form a more stable, ring-opened structure after conjugation.[11]

Spectroscopic Properties

Maleimide derivatives are widely used as fluorescent probes and labels in biological imaging and assays.[12][13] The parent maleimide itself has a UV absorbance maximum around 300 nm.[9] However, by functionalizing the maleimide core with different chromophores, a wide range of fluorescent probes with varying excitation and emission wavelengths can be synthesized.[12][13]

| Maleimide Derivative | Excitation Max (nm) | Emission Max (nm) | Notes | References |

| Alexa Fluor 350 C5-maleimide | ~346 | ~442 | Bright blue fluorescence. | [14] |

| Pacific Blue C5-maleimide | ~410 | ~455 | Bright blue fluorescence, even at neutral pH. | [14] |

| Pacific Orange C5-maleimide | ~400 | ~551 | Ideal for use with violet diode lasers. | [14] |

| Amino-halo-maleimides | --- | 461-487 | Green-blue fluorescence. | [12] |

| Alkoxy-halo-maleimides | --- | 458-465 | Blue fluorescence. | [12] |

| Amino-thio-maleimides | --- | 526-564 | Yellow fluorescence. | [12] |

The fluorescence properties of maleimide dyes can be sensitive to the solvent environment, a phenomenon known as solvatofluorochromism.[12][15] This property can be exploited to probe the local environment of the labeled biomolecule.

Experimental Protocols

General Protocol for Thiol-Maleimide Conjugation

This protocol provides a general workflow for the conjugation of a maleimide-functionalized molecule to a thiol-containing biomolecule, such as a protein with cysteine residues.

Methodology:

-

Biomolecule Preparation: Dissolve the thiol-containing biomolecule in a degassed, thiol-free buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, Tris).[2][16] The concentration of the biomolecule can range from 1-10 mg/mL.[2][17]

-

Reduction of Disulfides (Optional): If the thiol groups are present as disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[18] Unlike DTT, TCEP does not contain a thiol and does not need to be removed before adding the maleimide.[7]

-

Maleimide Solution Preparation: Prepare a stock solution of the maleimide reagent (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.[17]

-

Conjugation Reaction: Add the maleimide stock solution to the biomolecule solution. A 10 to 20-fold molar excess of the maleimide is often used to ensure efficient labeling.[16]

-

Incubation: Gently mix the reaction and incubate. The reaction can be carried out for 2 hours at room temperature or overnight at 4°C.[18] Protect the reaction from light if a fluorescent maleimide is used.

-

Purification: Remove the unreacted maleimide and other small molecules by a suitable method such as dialysis, gel filtration, or chromatography.[17]

-

Characterization: The resulting bioconjugate can be characterized by various techniques, including UV-Vis spectroscopy to determine the degree of labeling, mass spectrometry to confirm the conjugation, and functional assays to assess the activity of the biomolecule.[19]

Quantification of Maleimide Groups

The number of reactive maleimide groups on a molecule can be determined using methods like the Ellman's reagent assay in a reverse format.[20][21] In this assay, a known excess of a thiol-containing compound (e.g., cysteine or glutathione) is reacted with the maleimide sample.[21][22] The remaining unreacted thiols are then quantified by reacting them with Ellman's reagent (DTNB), which produces a colored product that can be measured spectrophotometrically.[20][22] The amount of maleimide is calculated by subtracting the amount of unreacted thiol from the initial amount of thiol added.[21]

Applications in Drug Development

The unique properties of the maleimide functional group have made it a vital tool in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs).[11][23] In a typical ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The maleimide group is often incorporated into the linker and is used to attach the drug to cysteine residues on the antibody.[23]

The stability of the maleimide-thiol linkage is a critical factor in the efficacy and safety of ADCs.[11] Premature cleavage of the drug in circulation can lead to off-target toxicity, while a highly stable linkage is required to deliver the drug to the target cells.[11] Research in this area focuses on developing new maleimide-based linkers with improved stability profiles.[24]

Conclusion

The maleimide functional group offers a powerful and versatile tool for the selective modification of biomolecules. Its well-defined reactivity with thiols, coupled with the ability to tune its properties through chemical modification, has led to its widespread use in basic research, diagnostics, and drug development. A thorough understanding of its chemical properties, including its reactivity, stability, and potential side reactions, is essential for its successful application.

References

- 1. app1-c89-pub.pressidium.com - Maleimide Chemistry [app1-c89-pub.pressidium.com]

- 2. cn.lumiprobe.com [cn.lumiprobe.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Maleimide - Wikipedia [en.wikipedia.org]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Maleimide chemsitry with thiols - Biochemistry [protocol-online.org]

- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. research-portal.uu.nl [research-portal.uu.nl]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. creativepegworks.com [creativepegworks.com]

- 12. blogs.rsc.org [blogs.rsc.org]

- 13. Integrated computational and experimental design of fluorescent heteroatom-functionalised maleimide derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04816D [pubs.rsc.org]

- 14. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 16. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 17. bioacts.com [bioacts.com]

- 18. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]

- 19. m.youtube.com [m.youtube.com]

- 20. US5132226A - Method for the determination of maleimide groups - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

- 23. nbinno.com [nbinno.com]

- 24. researchgate.net [researchgate.net]

A Guide to Maltose-Maleimide in Protein Chemistry: From Fundamentals to Application

For researchers, scientists, and drug development professionals venturing into protein chemistry, understanding the tools for protein modification is paramount. This guide provides an in-depth look at two key concepts often associated with "maltose" and "maleimide" in this field: the use of Maltose Binding Protein (MBP) as a powerful solubility-enhancing fusion tag, and the application of maleimide chemistry for precise and stable protein bioconjugation.

The Role of Maltose Binding Protein (MBP) in Enhancing Protein Solubility and Yield

Recombinant protein expression can be fraught with challenges, primarily the formation of insoluble aggregates known as inclusion bodies. A widely adopted strategy to overcome this is the use of fusion tags, with E. coli's Maltose Binding Protein (MBP) being a particularly effective choice.[1][2] When fused to a target protein, MBP often enhances its solubility and promotes proper folding.[3][4] This is attributed to MBP acting as a molecular chaperone, preventing the aggregation of folding intermediates.[3][5]

Fusion with MBP also facilitates a straightforward purification process using amylose resin affinity chromatography. The use of a dual hexahistidine-MBP (His6-MBP) tag further expands purification options to include immobilized metal affinity chromatography (IMAC).[4]

Quantitative Comparison of Solubility Enhancing Tags

The effectiveness of MBP as a solubility enhancer has been compared with other common fusion tags like Glutathione S-transferase (GST) and Thioredoxin (Trx).

| Fusion Tag | Target Protein Solubility | Reference |

| MBP | High | [2] |

| GST | Moderate | [2] |

| Trx | Moderate | [2] |

This table provides a qualitative comparison based on literature findings.

Maleimide Chemistry for Cysteine-Specific Protein Conjugation

Maleimide chemistry is a cornerstone of bioconjugation, enabling the covalent attachment of molecules such as drugs, fluorescent dyes, or polymers to proteins.[6] This technique relies on the highly specific and efficient reaction between a maleimide group and the thiol (sulfhydryl) group of a cysteine residue, forming a stable thioether bond.[7][8]

This specificity allows for precise control over the site of modification on the protein, which is crucial for preserving its biological activity.[9] The reaction proceeds optimally under mild physiological conditions (pH 6.5-7.5).[10]

The Concept of a Maltose-Maleimide Reagent

While MBP fusion is a genetic approach, a "this compound" reagent would be a chemical tool for post-translational modification. Such a reagent would consist of a maltose molecule linked to a maleimide group. This would allow for the site-specific attachment of a maltose moiety to a cysteine residue on a protein of interest. While less common in introductory applications, maleimide-activated carbohydrates are synthesized for site-specific glycosylation of peptides and proteins.[8] This can be useful for targeting drugs to specific cell types that have receptors for certain sugars.[8]

Experimental Protocols

Protocol 1: Expression and Purification of an MBP-Fusion Protein

This protocol outlines a general procedure for the expression and purification of a target protein fused with an N-terminal His6-MBP tag in E. coli.

1. Transformation and Expression:

- Transform E. coli cells (e.g., BL21(DE3)) with the expression vector containing the His6-MBP-target protein construct.

- Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

- Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours or overnight.

2. Cell Lysis:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.

- Lyse the cells by sonication or high-pressure homogenization on ice.

- Clarify the lysate by centrifugation to remove cell debris.

3. Purification by IMAC:

- Equilibrate a Ni-NTA resin column with lysis buffer.

- Load the clarified lysate onto the column.

- Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

- Elute the His6-MBP-fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

4. (Optional) Tag Removal:

- If a protease cleavage site (e.g., TEV or Thrombin) is engineered between the MBP tag and the target protein, the tag can be removed by incubation with the specific protease.

- The cleaved tag and the protease (if His-tagged) can be removed by a second round of IMAC.

Protocol 2: Labeling a Protein with a Maleimide-Functionalized Molecule

This protocol describes the general steps for conjugating a maleimide-containing molecule (e.g., a fluorescent dye) to a protein with an available cysteine residue.

1. Protein Preparation:

- Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris).[3][7] The protein concentration is typically between 1-10 mg/mL.[3][7]

- If the cysteine residues are involved in disulfide bonds, they need to be reduced prior to conjugation. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[2][3] DTT can also be used, but excess DTT must be removed before adding the maleimide reagent.